molecular formula C9H14O2 B14234753 (1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 421555-39-7

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B14234753
CAS No.: 421555-39-7
M. Wt: 154.21 g/mol
InChI Key: QVQXLSDIQKXYIY-VXNVDRBHSA-N
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Description

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a cyclohexene ring with two methyl groups and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (1R,6R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective intermolecular [2+2] photocycloaddition reaction of cyclic enones with olefins. This reaction is typically catalyzed by a chiral Lewis acid complex, such as oxazaborolidine-AlBr3, which promotes the enantioselective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. For example, it can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both methyl groups and a carboxylic acid functional group

Properties

CAS No.

421555-39-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,6R)-1,6-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7,2)8(10)11/h3-4,7H,5-6H2,1-2H3,(H,10,11)/t7-,9-/m1/s1

InChI Key

QVQXLSDIQKXYIY-VXNVDRBHSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@@]1(C)C(=O)O

Canonical SMILES

CC1CC=CCC1(C)C(=O)O

Origin of Product

United States

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